

An In-depth Technical Guide to the Chemical Properties of Nonyl 7-bromoheptanoate

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Compound of Interest

Compound Name: Nonyl 7-bromoheptanoate

Cat. No.: B15551566

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **Nonyl 7-bromoheptanoate**, a long-chain bromoalkanoate ester. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates its properties from its lower-chain analogs, namely ethyl 7-bromoheptanoate and methyl 7-bromoheptanoate, as well as its parent carboxylic acid, 7-bromoheptanoic acid. This document is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis, offering insights into its synthesis, potential applications, and key chemical characteristics.

Introduction

Nonyl 7-bromoheptanoate is an organic compound featuring a nine-carbon ester group attached to a seven-carbon chain with a terminal bromine atom. This bifunctional nature, possessing both an ester and an alkyl bromide, makes it a potentially versatile intermediate in organic synthesis. The long alkyl chain imparts significant lipophilicity, a property of interest in drug delivery and formulation, while the terminal bromide allows for a variety of nucleophilic substitution and coupling reactions. This guide summarizes its known and estimated physicochemical properties, provides a detailed potential synthetic protocol, and discusses its prospective applications in the pharmaceutical and chemical industries.

Chemical and Physical Properties

Direct experimental data for **Nonyl 7-bromoheptanoate** is scarce. The following table summarizes the known properties of its shorter-chain analogs and the parent carboxylic acid, alongside estimated values for the nonyl ester. These estimations are based on established chemical trends, such as the increase in boiling point with molecular weight.

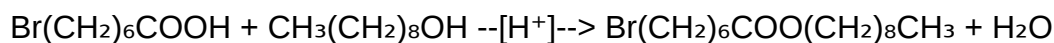
Property	7-Bromoheptanoic Acid	Methyl 7-bromoheptanoate	Ethyl 7-bromoheptanoate	Nonyl 7-bromoheptanoate (Estimated)
CAS Number	30515-28-7[1]	54049-24-0[2]	29823-18-5[3]	Not available
Molecular Formula	C ₇ H ₁₃ BrO ₂ [1]	C ₈ H ₁₅ BrO ₂ [2]	C ₉ H ₁₇ BrO ₂ [3]	C ₁₆ H ₃₁ BrO ₂
Molecular Weight	209.08 g/mol [1]	223.11 g/mol [2]	237.13 g/mol [3]	335.34 g/mol
Appearance	Colorless to pale yellow liquid or solid[4]	Liquid[5]	Colorless to pale yellow liquid[6]	Colorless to pale yellow liquid
Boiling Point	145 °C at 3 mmHg[7]	Not available	112 °C at 5 mmHg[6][8]	> 150 °C at 5 mmHg
Melting Point	136-138 °C[7]	Not available	29 °C[6][8]	< 25 °C
Density	1.3771 g/cm ³ (estimate)[7]	Not available	1.217 g/mL at 25 °C[8]	~1.1 g/mL at 25 °C
Refractive Index	Not available	1.4615-1.4655 at 20 °C[5]	1.459 at 20 °C[8]	~1.46

Experimental Protocols

Proposed Synthesis of Nonyl 7-bromoheptanoate

A plausible and common method for the synthesis of **Nonyl 7-bromoheptanoate** is via Fischer esterification of 7-bromoheptanoic acid with nonan-1-ol, using a strong acid catalyst.[9][10][11][12][13]

Reaction:



Materials:

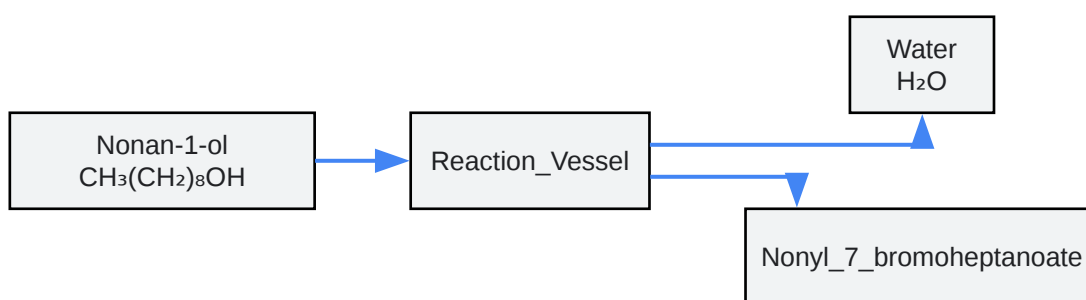
- 7-bromoheptanoic acid
- Nonan-1-ol
- Concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (TsOH)
- Toluene or a similar aprotic solvent capable of forming an azeotrope with water
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 7-bromoheptanoic acid (1.0 eq) and nonan-1-ol (1.2 eq) in toluene.
- **Catalyst Addition:** Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq).
- **Reflux:** Heat the mixture to reflux. Water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete (no more water is collected or TLC indicates consumption of the starting material), cool the reaction mixture to room temperature.

- Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to remove the toluene. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **Nonyl 7-bromoheptanoate**.

Mandatory Visualizations



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Caption: Proposed synthetic pathway for **Nonyl 7-bromoheptanoate** via Fischer esterification.

Potential Applications in Research and Drug Development

While specific applications for **Nonyl 7-bromoheptanoate** are not documented, its structure suggests several potential uses for researchers and drug development professionals:

- Intermediate for API Synthesis: The terminal bromide serves as a handle for introducing the C16 lipophilic tail into more complex molecules. Alkyl bromides are common precursors in the synthesis of active pharmaceutical ingredients (APIs). For instance, a structurally related compound, ethyl 7-bromo-2,2-dimethylheptanoate, is a key intermediate in the synthesis of bempedoic acid, a treatment for hypercholesterolemia.^[14]
- Linker Molecule: The bifunctional nature of **Nonyl 7-bromoheptanoate** makes it a candidate for use as a linker in the development of proteolysis-targeting chimeras (PROTACs) or other

targeted drug delivery systems. The long alkyl chain can be used to tune the physicochemical properties, such as solubility and membrane permeability, of the final conjugate.

- **Surface Modification:** The ester and bromide functionalities could be used to attach this molecule to surfaces, modifying their properties for applications in biomaterials or diagnostic devices.
- **Organic Synthesis Building Block:** It can be used as a starting material in a variety of organic reactions, including the formation of Grignard reagents, substitution reactions with various nucleophiles, and in coupling reactions to build more complex carbon skeletons. Ethyl 7-bromoheptanoate, for example, is used as an alkylating agent in several organic syntheses.

[8]

Safety and Handling

Based on the safety data for its analogs, **Nonyl 7-bromoheptanoate** should be handled with care. Ethyl 7-bromoheptanoate is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

Nonyl 7-bromoheptanoate is a long-chain bromoalkanoate ester with potential as a versatile intermediate in organic synthesis and drug development. While direct experimental data is limited, its chemical properties can be reasonably estimated from its lower-chain analogs. The proposed synthetic method via Fischer esterification provides a reliable route for its preparation. Its bifunctional nature, combining a reactive alkyl bromide with a lipophilic ester tail, opens up possibilities for its use in the synthesis of novel APIs, as a linker molecule in targeted therapies, and as a building block in complex organic synthesis. Further research into the specific properties and reactivity of **Nonyl 7-bromoheptanoate** is warranted to fully explore its potential in these applications.

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